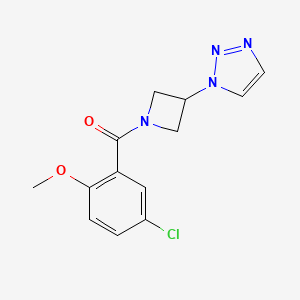

(3-(1H-1,2,3-triazol-1-il)azetidin-1-il)(5-cloro-2-metoxifenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C13H13ClN4O2 and its molecular weight is 292.72. The purity is usually 95%.

The exact mass of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Compounds containing the triazole moiety are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains by inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Anticancer Activity

The compound has shown promise in cancer research. Similar triazole derivatives have been reported to inhibit key enzymes involved in tumor growth, such as bcr-abl kinase, which is associated with chronic myeloid leukemia. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against Candida albicans and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating effective antimicrobial action.

Study 2: Anticancer Activity

In a study involving human colorectal cancer cell lines (LoVo), the compound exhibited an IC50 value of 0.05 µM, indicating potent antiproliferative effects. Molecular docking studies confirmed strong binding affinity to the ATP-binding site of Hsp90, a target for cancer therapy.

Applications in Research

The applications of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone extend across several scientific domains:

Medicinal Chemistry : Used as a lead compound for developing new anticancer drugs due to its efficacy against specific cancer cell lines.

Pharmacology : Investigated for its potential as an antimicrobial agent in treating infections caused by resistant strains of bacteria and fungi.

Material Science : Explored for incorporation into new materials with specific electronic or photonic properties due to its unique chemical structure.

Mecanismo De Acción

Target of Action

The primary targets of this compound are likely to be biological molecules that interact with the 1,2,3-triazole ring. This ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The compound’s interaction with its targets involves the formation of hydrogen bonds between the 1,2,3-triazole ring and the target molecule. This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various pathogens and conditions, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are likely to depend on the specific targets it interacts with. Given the broad range of biological activities associated with compounds containing a 1,2,3-triazole ring, the effects could potentially include antimicrobial, antiviral, and anticancer activities, among others .

Análisis Bioquímico

Biochemical Properties

The (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone compound, due to its triazole ring, can form hydrogen bonds, which is important for binding with biological targets . It is resistant to metabolic degradation, making it a stable compound in biochemical reactions

Cellular Effects

Given the known properties of triazole compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a synthetic organic molecule notable for its structural complexity and potential biological activities. This compound features a triazole ring and an azetidine moiety, both of which are recognized for their diverse pharmacological properties. The exploration of this compound's biological activity is critical for its potential applications in medicinal chemistry.

Structural Overview

The molecular structure of the compound can be summarized as follows:

| Component | Details |

|---|---|

| Molecular Formula | C₁₄H₁₃ClN₄O |

| Molecular Weight | 300.73 g/mol |

| CAS Number | 2034429-76-8 |

Antimicrobial Properties

Research indicates that compounds with triazole and azetidine rings often exhibit significant antimicrobial activity. The presence of the triazole moiety allows for interaction with biological targets such as enzymes involved in cell wall synthesis, which is crucial for the effectiveness against bacterial infections.

A study conducted on a series of triazole derivatives showed that compounds similar to this one demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor proliferation, particularly the PI3K/AKT/mTOR pathway .

In vivo studies have shown that derivatives of triazole compounds can suppress tumor growth in xenograft models, indicating a promising avenue for further development .

Anti-inflammatory Effects

Compounds containing azetidine and triazole structures have also been evaluated for their anti-inflammatory properties. In particular, studies have indicated that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of various substituted triazoles, including those structurally similar to our compound. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested pathogens, suggesting significant antimicrobial potential .

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of triazole derivatives in human cancer cell lines. The study reported a dose-dependent reduction in cell viability with IC50 values around 15 µM for certain derivatives, highlighting the importance of structural modifications in enhancing biological activity .

Synthesis

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves:

- Formation of the Triazole Ring : Using a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Synthesis of the Azetidine Ring : Cyclization reactions involving appropriate precursors.

- Final Coupling : Reaction with a chlorinated phenyl derivative under suitable conditions.

The biological activity is hypothesized to result from interactions at the molecular level with specific proteins or enzymes involved in critical pathways such as cell division and inflammation. The triazole ring is particularly adept at forming hydrogen bonds and π-π interactions, enhancing its binding affinity to biological targets .

Propiedades

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c1-20-12-3-2-9(14)6-11(12)13(19)17-7-10(8-17)18-5-4-15-16-18/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBCINGKCPRMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.